Diisopentyl succinate

Description

The exact mass of the compound Diisopentyl succinate is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Food additives -> Flavoring Agents. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality Diisopentyl succinate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Diisopentyl succinate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

bis(3-methylbutyl) butanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H26O4/c1-11(2)7-9-17-13(15)5-6-14(16)18-10-8-12(3)4/h11-12H,5-10H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VITLQDOBPXWZLH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCOC(=O)CCC(=O)OCCC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H26O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80231370 | |

| Record name | Diisopentyl succinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80231370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

818-04-2 | |

| Record name | Diisoamyl succinate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=818-04-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diisopentyl succinate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000818042 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diisopentyl succinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80231370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diisopentyl succinate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.316 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Diisopentyl succinate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/32GYA74XJK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Physicochemical Properties of Diisopentyl Succinate: A Technical Guide

Executive Summary

Diisopentyl succinate (CAS 818-04-2), also known as Diisoamyl succinate, is a dialkyl ester of succinic acid that has emerged as a high-performance, bio-based functional fluid. Historically utilized as a flavoring agent for its fruity, winey profile, it has recently gained prominence in pharmaceutical and cosmetic formulation as a "green" alternative to volatile silicones (e.g., cyclomethicone).

Its physicochemical profile—characterized by low viscosity, high spreadability, and excellent solvency for organic UV filters—makes it a critical excipient for modern, sustainable product development. This guide provides a rigorous technical analysis of its properties, synthesis, and application logic.

Molecular Identity & Structural Analysis[1]

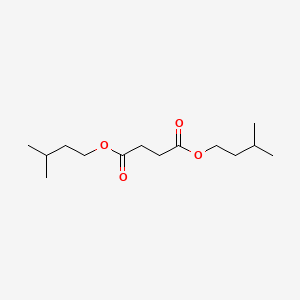

Diisopentyl succinate is formed through the esterification of succinic acid (a dicarboxylic acid) with two equivalents of isopentyl alcohol (3-methyl-1-butanol). Its structure features a central succinate core flanked by two branched isopentyl chains, which disrupt intermolecular packing and contribute to its liquid state and low viscosity.

| Identifier | Value |

| CAS Number | 818-04-2 |

| IUPAC Name | Bis(3-methylbutyl) butanedioate |

| Common Synonyms | Diisoamyl succinate; Succinic acid, diisopentyl ester |

| Molecular Formula | C₁₄H₂₆O₄ |

| SMILES | CC(C)CCOC(=O)CCC(=O)OCCC(C)C |

| InChI Key | VITLQDOBPXWZLH-UHFFFAOYSA-N |

Physicochemical Profile

The following data aggregates experimental values and high-confidence predictive models essential for formulation parameters.

Table 1: Quantitative Physicochemical Data

| Property | Value / Range | Source / Method |

| Molecular Weight | 258.35 g/mol | Calculated |

| Physical State | Clear, colorless liquid | Experimental |

| Density | 0.955 – 0.966 g/cm³ @ 25°C | Experimental [1, 2] |

| Boiling Point | 281°C – 298°C @ 760 mmHg | Experimental [1, 3] |

| Flash Point | ~122°C – 129°C | Closed Cup [2] |

| Refractive Index | 1.431 – 1.439 @ 20°C | Experimental [2] |

| Vapor Pressure | ~0.004 mmHg (0.53 Pa) @ 25°C | Estimated [2] |

| LogP (Octanol/Water) | 3.7 – 4.02 | Estimated [1, 2] |

| Water Solubility | Insoluble (< 6 mg/L @ 25°C) | Estimated [2] |

| Solubility (Organic) | Soluble in ethanol, oils, esters | Experimental |

| Odor Profile | Fruity, winey, oily, apple-like | Organoleptic [2] |

Functional Rheology & Solvency

While exact kinematic viscosity values are proprietary to specific commercial grades (e.g., HallSens® DIAS), Diisopentyl succinate is functionally characterized as a low-viscosity fluid . It mimics the rheology of cyclomethicone (approx. 4–6 cSt), providing a "dry" emollience and rapid spreading without the occlusion associated with heavier oils.

-

Solvency: High compatibility with organic crystalline UV filters and lipophilic actives, often superior to standard carriers like C12-15 Alkyl Benzoate.

-

Polarity: Moderate polarity due to the diester functionality, aiding in pigment dispersion.

Synthesis & Manufacturing Workflow

The industrial production of Diisopentyl succinate follows a classic Fischer esterification pathway. This process is increasingly catalyzed by green chemistry principles, utilizing bio-derived succinic acid (from fermentation) to ensure a 100% renewable carbon index.

Reaction Mechanism

The reaction involves the protonation of the carbonyl oxygen of succinic acid, followed by nucleophilic attack by the hydroxyl group of isopentyl alcohol. Water is removed continuously to drive the equilibrium toward the ester product.

Figure 1: Acid-catalyzed esterification pathway for the synthesis of Diisopentyl succinate.

Applications in Drug Development & Formulation

Diisopentyl succinate serves as a functional excipient, particularly in topical and transdermal formulations where vehicle properties dictate active pharmaceutical ingredient (API) penetration.

"Green" Silicone Replacement

In topical drug delivery and dermocosmetics, regulatory pressure on cyclic silicones (D4, D5) drives the need for biodegradable alternatives. Diisopentyl succinate replicates the sensory profile of silicones—light, non-greasy, fast-absorbing—while offering biodegradability.

Solvency & Bioavailability

Its diester structure provides a unique polarity balance, making it an excellent solvent for:

-

Lipophilic APIs: Enhances solubility of poorly water-soluble drugs.

-

UV Filters: Solubilizes crystalline organic filters (e.g., Avobenzone) more effectively than non-polar hydrocarbons, preventing crystallization and ensuring consistent SPF performance.

Figure 2: Decision logic for selecting Diisopentyl succinate in topical formulations.

Safety, Toxicology & Handling

Diisopentyl succinate is generally regarded as safe for its intended uses in cosmetics and flavorings.

-

GHS Classification: Not classified as a hazardous substance according to GHS criteria in many jurisdictions (e.g., EU CLP) [3].

-

Toxicity: Lack of acute toxicity data (LD50) in public dossiers suggests low toxicity, supported by its approval as a flavoring agent (FEMA/JECFA) and cosmetic ingredient.

-

Handling: Standard laboratory PPE (gloves, safety glasses) is recommended. Store in a cool, dry place away from strong oxidizing agents.

-

Biodegradability: Readily biodegradable, contributing to a favorable environmental profile compared to synthetic mineral oils or silicones.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 69956, Diisopentyl succinate. Retrieved from [Link][1]

-

The Good Scents Company (2023). Diisopentyl succinate: Flavor and Fragrance Data. Retrieved from [Link]

Sources

Diisopentyl succinate CAS number and molecular structure

The following technical guide is a comprehensive monograph on Diisopentyl Succinate , designed for application scientists and drug development professionals.

CAS Number: 818-04-2 Primary Application: Green Solvents, Topical Excipients, and Pharmaceutical Intermediates Document Type: Technical Reference & Application Guide[1]

Executive Summary

Diisopentyl succinate (Bis(3-methylbutyl) butanedioate) is a dialkyl ester of succinic acid and isopentyl alcohol.[1] Historically utilized as a flavoring agent due to its fruity, wine-like organoleptic profile, it has emerged in modern pharmaceutical and cosmetic development as a bio-based structural alternative to cyclomethicones and low-viscosity silicones.[1]

Its high spreadability, hydrolytic stability, and "green" synthesis profile (often derived from fermentation-based succinic acid) make it a critical candidate for topical drug delivery systems , particularly where non-occlusive emolliency and solvent capacity for lipophilic APIs are required.[1]

Chemical Identity & Structural Analysis[1][2][3]

Nomenclature & Identifiers

| Parameter | Value |

| CAS Number | 818-04-2 |

| IUPAC Name | Bis(3-methylbutyl) butanedioate |

| Synonyms | Diisoamyl succinate; Succinic acid diisopentyl ester; Butanedioic acid, 1,4-bis(3-methylbutyl) ester |

| Molecular Formula | C₁₄H₂₆O₄ |

| Molecular Weight | 258.35 g/mol |

| SMILES | CC(C)CCOC(=O)CCC(=O)OCCC(C)C |

| InChI Key | VITLQDOBPXWZLH-UHFFFAOYSA-N |

Molecular Structure Visualization

The following diagram illustrates the connectivity of Diisopentyl Succinate, highlighting the central succinate core flanked by two isopentyl (isoamyl) ester groups.

Figure 1: Structural connectivity showing the central succinic diester linkage.

Physicochemical Profile

Understanding the physical constants is vital for formulation scientists replacing traditional solvents.[1]

| Property | Value | Relevance to Formulation |

| Appearance | Colorless, clear liquid | Suitable for aesthetic-critical topicals.[1] |

| Boiling Point | 281.1°C (at 760 mmHg) | High thermal stability for heated processing.[1] |

| Density | 0.966 g/cm³ | Comparable to water; facilitates emulsion stability.[1] |

| LogP (Octanol/Water) | ~3.7 - 4.0 | Highly lipophilic; excellent solvent for hydrophobic APIs.[1] |

| Flash Point | ~122.6°C | Safe for standard manufacturing handling.[1] |

| Solubility | Soluble in Ethanol, Oils, EstersInsoluble in Water (<0.5 g/L) | Ideal for oil-phase continuous systems or w/o emulsions.[1] |

| Refractive Index | 1.439 | Close to skin lipids; provides "invisible" finish.[1] |

Synthesis & Manufacturing Protocol

For research applications requiring high-purity synthesis, the Fischer Esterification method is the industry standard.[1] This reversible reaction requires water removal to drive equilibrium toward the ester.[1]

Synthesis Pathway (Logic Diagram)

Figure 2: Acid-catalyzed esterification pathway with continuous water removal.[1]

Laboratory Scale Protocol (Standardized)

Objective: Synthesize 100g of Diisopentyl Succinate.

-

Reactant Loading: In a 500mL round-bottom flask, combine:

-

Reflux: Attach a Dean-Stark trap and condenser. Heat to reflux (oil bath ~130°C). Monitor water collection in the trap.

-

Completion: Reaction is complete when water evolution ceases (approx. 3-5 hours).[1]

-

Work-up:

-

Purification: Perform fractional vacuum distillation. Collect the fraction boiling at ~145-150°C (at reduced pressure, e.g., 10 mmHg).

-

Validation: Verify structure via FTIR (Ester C=O stretch at ~1735 cm⁻¹) and ¹H-NMR.

Applications in Drug Development

Diisopentyl succinate is increasingly relevant in dermatological and transdermal formulations .[1]

Functional Attributes

-

Silicone Replacement: Mimics the sensory profile of Cyclomethicone (D5) and Dimethicone.[1] It offers a "dry," non-greasy skin feel, critical for patient compliance in topical therapies (e.g., acne treatments, psoriasis creams).[1]

-

Solubilizer: Excellent solvent for lipophilic Active Pharmaceutical Ingredients (APIs) such as steroids, NSAIDs (e.g., Ibuprofen), and antifungal agents.[1]

-

Pigment Dispersant: In medicated make-up or physical sunscreens (Zinc Oxide/Titanium Dioxide), it prevents agglomeration, ensuring uniform dosage application.[1]

Formulation Compatibility Table

| System Type | Function | Usage Level |

| Topical Creams (O/W) | Emollient / Lipid Phase | 2.0 - 10.0% |

| Anhydrous Ointments | Viscosity Reducer / Spreading Agent | 5.0 - 20.0% |

| Transdermal Gels | Permeation Enhancer (Lipid extraction mechanism) | 1.0 - 5.0% |

| Sunscreen (Drug) | UV Filter Solubilizer | 5.0 - 15.0% |

Safety & Toxicology

While specific clinical data on the pure substance is proprietary in some contexts, the safety profile is grounded in its metabolic fate and regulatory status as a flavoring agent.[1]

-

Metabolism: Rapidly hydrolyzed in vivo by non-specific esterases (carboxylesterases) into Succinic Acid (a Krebs cycle intermediate) and Isopentyl Alcohol .[1]

-

Skin Irritation: Generally classified as non-irritating and non-sensitizing in cosmetic concentrations.[1]

-

Regulatory:

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 69956, Diisopentyl succinate.[1] Retrieved from [Link][1]

-

The Good Scents Company. Diisopentyl succinate: Organoleptic Properties and Safety.[1] Retrieved from [Link][1]

-

Hallstar. HallSens™ DIAS (Diisoamyl Succinate) Technical Data Sheet.[1] (Industry reference for cosmetic application). Retrieved from [Link]

-

U.S. EPA. CompTox Chemicals Dashboard: Diisopentyl succinate.[1] Retrieved from [Link][1]

Sources

Diisopentyl succinate safety data sheet and handling precautions

CAS No: 818-04-2 | EC No: 212-448-6 | Formula: C₁₄H₂₆O₄[1][2][3]

Executive Summary & Chemical Identity

Diisopentyl succinate (also known as Diisoamyl succinate or Bis(3-methylbutyl) succinate) is a dialkyl ester of succinic acid.[4] While frequently utilized in the flavor and fragrance industry for its fruity, wine-like organoleptic profile, its application in pharmaceutical research is growing as a lipophilic solvent and potential permeation enhancer.

Unlike lower molecular weight esters (e.g., ethyl acetate), Diisopentyl succinate exhibits low volatility and high lipophilicity (logP ~3.7–4.0), making it a stable carrier for hydrophobic compounds. This guide provides a rigorous safety and handling framework for researchers, emphasizing that while the substance is often "Not Classified" under GHS for acute toxicity, its handling requires strict adherence to Good Laboratory Practice (GLP) to prevent experimental contamination and long-term exposure risks.

Chemical Identification Table

| Parameter | Technical Specification |

| IUPAC Name | Bis(3-methylbutyl) butanedioate |

| CAS Number | 818-04-2 |

| Molecular Weight | 258.35 g/mol |

| SMILES | CC(C)CCOC(=O)CCC(=O)OCCC(C)C |

| Regulatory Status | JECFA No.[1][2][3][4][5] 09.345; EINECS 212-448-6 |

Hazard Identification & Risk Assessment

Current GHS Status: According to ECHA notifications and major supplier Safety Data Sheets (SDS), Diisopentyl succinate is Not Classified as a hazardous substance under the Globally Harmonized System (GHS) for acute oral, dermal, or inhalation toxicity.

Scientific Interpretation of "Not Classified": Researchers must distinguish between "non-toxic" and "insufficient data." While the lack of classification suggests a high safety margin (supported by its use as a food flavoring), the chemical belongs to the Ester functional group.

-

Potential Health Effects: Prolonged exposure may cause mild skin defatting (due to lipophilicity) or transient eye irritation.

-

Inhalation: Low vapor pressure reduces inhalation risk at room temperature, but aerosolization (e.g., during sonication or vortexing) requires respiratory protection.

NFPA 704 Rating (Estimated)[3]

-

Health (Blue): 0 (No significant hazard)[3]

-

Flammability (Red): 1 (Combustible if heated > 120°C)[3]

-

Instability (Yellow): 0 (Stable)[3]

Critical Handling Protocols

Engineering Controls

Despite its low hazard profile, standard engineering controls are non-negotiable to ensure data integrity and personnel safety.

-

Ventilation: Handle in a chemical fume hood if heating or generating aerosols.

-

Material Compatibility:

-

Recommended: Glass (Borosilicate), Stainless Steel (316L), HDPE, PTFE.

-

Avoid: Natural rubber or PVC tubing, as the ester may act as a plasticizer, leaching contaminants into your sample.

-

Personal Protective Equipment (PPE) Matrix

| PPE Type | Specification | Rationale |

| Gloves | Nitrile (≥ 0.11 mm) | Provides excellent resistance to aliphatic esters.[1][3][5] Latex is permeable and should be avoided. |

| Eye Protection | Safety Glasses with Side Shields | Prevents splashes; critical during transfer or pipetting.[3] |

| Respiratory | N95/P100 (if aerosolized) | Required only if mist generation is expected (e.g., spray drying).[3] |

Storage & Stability

Mechanism of Degradation: Esters are susceptible to hydrolysis in the presence of moisture and extreme pH.

-

Protocol: Store in a cool, dry place (Room Temperature, 15–25°C).

-

Headspace Management: Keep containers tightly closed. For long-term storage of analytical standards, flush headspace with Nitrogen or Argon to prevent moisture ingress and oxidation.

Emergency Response Framework

This decision tree outlines the logical flow for responding to spills or exposure.

Figure 1: Emergency Response Decision Tree for Diisopentyl Succinate.[3]

Physicochemical Profile for Experimental Design

The following data is curated to assist in solvent selection and formulation design.

| Property | Value | Experimental Relevance |

| Physical State | Clear, colorless liquid | Visual purity check.[1][2][3] |

| Boiling Point | 281°C – 298°C | Suitable for high-temperature reactions without solvent loss.[3] |

| Flash Point | ~122°C (Closed Cup) | Classified as Combustible (Class IIIB).[3] Safe for most standard lab heating. |

| Density | 0.96 g/cm³ | Slightly less dense than water; facilitates phase separation.[3] |

| Solubility (Water) | Insoluble (~5.6 mg/L) | Excellent for biphasic extraction of lipophilic analytes.[3] |

| Solubility (Organic) | Soluble in Ethanol, Oils | Compatible with most organic synthesis workflows.[3] |

| LogP | ~3.7 – 4.0 | Indicates high lipophilicity; potential for cell membrane permeation.[3] |

Toxicological & Ecological Insight

Toxicological Data

-

Acute Toxicity: Data is limited, but structurally related succinate esters (e.g., Diethyl succinate) show low toxicity (LD50 Oral Rat > 5000 mg/kg).

-

Metabolism: In vivo, succinate esters are typically hydrolyzed by carboxylesterases into succinic acid (a Krebs cycle intermediate) and isoamyl alcohol . Both metabolites are well-tolerated at low concentrations.

-

Sensitization: No evidence of skin sensitization in available literature.

Ecological Fate[1][3]

-

Biodegradability: Succinate esters are generally readily biodegradable due to the lability of the ester bond.

-

Ecotoxicity: Predicted to be low, but spills should be prevented from entering waterways to avoid high Biological Oxygen Demand (BOD) during degradation.

Research Applications & Lifecycle

Diisopentyl succinate is increasingly relevant in "Green Chemistry" as a bio-based solvent alternative and in drug delivery systems.

Application Workflow

Figure 2: Lifecycle and Application Workflow.[3]

-

Green Solvent: Used as a replacement for chlorinated solvents in extraction processes where high lipophilicity is required.

-

Flavoring: Approved for use in food (JECFA 09.345) for imparting brandy/wine notes.

-

Pharmaceuticals: Investigated as a hydrophobic excipient or intermediate in the synthesis of biodegradable polyesters (polybutylene succinate derivatives).

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 69956, Diisopentyl succinate. Retrieved from [Link][3]

-

European Chemicals Agency (ECHA). C&L Inventory: Diisopentyl succinate.[4] Retrieved from [Link][3]

-

The Good Scents Company. Diisopentyl succinate Material Information and JECFA Data. Retrieved from [Link][3]

-

World Health Organization (WHO). Evaluation of Certain Food Additives (JECFA). Safety evaluation of succinate esters. Retrieved from [Link][3]

Sources

The Enigmatic Presence of Diisopentyl Succinate in Nature: A Technical Guide for Researchers

Foreword

In the vast and intricate world of natural products, the identification and characterization of novel compounds remain a cornerstone of scientific exploration. This guide delves into the current understanding of diisopentyl succinate, a dicarboxylic acid ester that contributes to the sensory profiles of certain foods. While its presence in fermented beverages is acknowledged, its genesis within the plant kingdom remains a subject of scientific inquiry. This document aims to provide researchers, scientists, and drug development professionals with a comprehensive overview of the known natural occurrences of diisopentyl succinate, a postulated biosynthetic pathway in plants, and a foundational analytical framework for its detection and quantification. By synthesizing existing knowledge with biochemical principles, we endeavor to illuminate the path for future research into this intriguing flavor compound.

Diisopentyl Succinate: A Chemical and Sensory Profile

Diisopentyl succinate (C14H26O4), also known as diisoamyl succinate, is the diester of succinic acid and isopentyl alcohol.[1] Its chemical structure confers specific physicochemical properties that dictate its volatility and sensory perception.

Table 1: Physicochemical Properties of Diisopentyl Succinate

| Property | Value | Reference |

| Molecular Weight | 258.35 g/mol | [2] |

| Appearance | Colorless, clear liquid (estimated) | [3] |

| Odor Profile | Fruity, winey, oily, with apple and fermented notes | [1] |

| Boiling Point | 298.00 °C @ 760.00 mm Hg | [3] |

| Flash Point | 252.00 °F (122.22 °C) | [3] |

| Solubility in Water | 5.649 mg/L @ 25 °C (estimated) | [3] |

The characteristic fruity and wine-like aroma of diisopentyl succinate makes it a significant contributor to the flavor profiles of various food products.[1]

Documented Natural Occurrence in Food Systems

While the widespread natural occurrence of diisopentyl succinate in plants is not extensively documented, its presence has been confirmed in certain fermented food products. This suggests that its formation may be a result of microbial activity during fermentation, acting upon precursors present in the raw plant materials.

Table 2: Known Occurrences of Diisopentyl Succinate in Food

| Food Product | Context of Occurrence | Reference(s) |

| Grape Brandy | Identified as a volatile component contributing to the aroma profile. | [3] |

| Wine | Detected as a flavor compound, likely formed during fermentation. | [3] |

| Processed Fruit | Used as a flavoring agent. | [3] |

The presence of diisopentyl succinate in these alcoholic beverages is a direct consequence of the esterification of succinic acid and isoamyl alcohol, both of which are common products of yeast metabolism during fermentation.

Postulated Biosynthetic Pathway of Diisopentyl Succinate in Plants

Although direct evidence for the complete biosynthesis of diisopentyl succinate within plant tissues is currently limited, a plausible pathway can be postulated based on the established metabolic routes for its precursors: succinic acid and isopentyl alcohol (isoamyl alcohol).

Biosynthesis of Succinic Acid

Succinic acid is a key intermediate in the tricarboxylic acid (TCA) cycle , also known as the Krebs cycle, a fundamental metabolic pathway in all aerobic organisms, including plants.[4] The TCA cycle occurs within the mitochondria and is central to cellular respiration.

An alternative route for succinate production in plants and microorganisms is the glyoxylate shunt .[4] This pathway is particularly important in germinating seeds where stored fats are being converted into carbohydrates.

Caption: Biosynthesis of Succinic Acid in Plants.

Biosynthesis of Isopentyl Alcohol (Isoamyl Alcohol)

Isopentyl alcohol, a type of fusel alcohol, is synthesized in plants and microorganisms from the amino acid leucine. The pathway involves the deamination and decarboxylation of α-ketoisocaproate, an intermediate in leucine metabolism.

Caption: Biosynthesis of Isopentyl Alcohol from Leucine.

Esterification: The Final Step

The final step in the formation of diisopentyl succinate is the esterification of succinic acid with two molecules of isopentyl alcohol. This reaction is catalyzed by a class of enzymes known as alcohol acyltransferases (AATs) or potentially other esterases.[5] These enzymes are responsible for the synthesis of a wide variety of esters that contribute to the aroma of fruits and flowers.

Caption: Postulated Esterification of Succinic Acid and Isopentyl Alcohol.

Analytical Methodology for the Detection and Quantification of Diisopentyl Succinate

The analysis of volatile and semi-volatile compounds like diisopentyl succinate in complex matrices such as plant tissues or food products requires sensitive and selective analytical techniques. Gas chromatography coupled with mass spectrometry (GC-MS) is the gold standard for this purpose.

Sample Preparation and Extraction

The choice of extraction method is critical for the efficient recovery of diisopentyl succinate.

-

Headspace Solid-Phase Microextraction (HS-SPME): This is a solvent-free, sensitive, and widely used technique for the extraction of volatile and semi-volatile compounds from solid and liquid samples.[6]

-

Fiber Selection: A divinylbenzene/carboxen/polydimethylsiloxane (DVB/CAR/PDMS) fiber is often a good starting point for a broad range of analytes.

-

Incubation: The sample is typically heated to a specific temperature (e.g., 50-60°C) for a set time to promote the release of volatile compounds into the headspace.[6]

-

-

Liquid-Liquid Extraction (LLE): This classic technique involves partitioning the analyte between the sample matrix (usually aqueous) and an immiscible organic solvent (e.g., dichloromethane, diethyl ether).

-

Stir Bar Sorptive Extraction (SBSE): This technique uses a magnetic stir bar coated with a sorbent phase to extract analytes from a liquid sample. It offers higher extraction efficiency than SPME for some compounds.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Protocol: General GC-MS Method for Diisopentyl Succinate Analysis

-

Injector:

-

Mode: Splitless for trace analysis or split for higher concentrations.

-

Temperature: 250°C.

-

Desorption Time (for SPME): 2-5 minutes.[7]

-

-

Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

-

Column: A non-polar or medium-polarity capillary column is suitable.

-

Example: DB-5ms (5% phenyl-methylpolysiloxane), 30 m x 0.25 mm i.d., 0.25 µm film thickness.

-

-

Oven Temperature Program:

-

Initial Temperature: 40°C, hold for 2 minutes.

-

Ramp: Increase to 280°C at a rate of 5-10°C/min.

-

Final Hold: Hold at 280°C for 5-10 minutes.

-

-

Mass Spectrometer:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

Scan Range: m/z 40-400.

-

Identification: The identification of diisopentyl succinate is achieved by comparing the retention time and the mass spectrum of the unknown peak with those of an authentic standard or with a reference library such as the NIST Mass Spectral Library.

Quantification: For quantitative analysis, an internal standard (e.g., a deuterated analog or a compound with similar chemical properties but not present in the sample) should be used to correct for variations in extraction efficiency and instrument response. A calibration curve is constructed using standards of known concentrations.

Future Directions and Conclusion

The natural occurrence of diisopentyl succinate in plants remains a compelling area for further investigation. While its presence in fermented products is established, its endogenous synthesis by plants has yet to be definitively proven. Future research should focus on:

-

Screening of Plant Tissues: A systematic screening of a wide variety of fruits, flowers, and vegetables for the presence of diisopentyl succinate using sensitive analytical techniques like GC-MS.

-

Enzyme Characterization: Identification and characterization of the specific alcohol acyltransferases or other esterases in plants that are capable of synthesizing diisopentyl succinate.

-

Metabolic Engineering: Once the biosynthetic pathway is fully elucidated, there may be opportunities for metabolic engineering to enhance the production of this desirable flavor compound in crops.

References

Sources

- 1. scent.vn [scent.vn]

- 2. Diisopentyl succinate | C14H26O4 | CID 69956 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. diisopentyl succinate, 818-04-2 [thegoodscentscompany.com]

- 4. Biosynthetic Pathway and Metabolic Engineering of Succinic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of Isoamyl Fatty Acid Ester, a Flavor Compound, by Immobilized Rhodococcus Cutinase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Effects of Different Techniques of Malolactic Fermentation Induction on Diacetyl Metabolism and Biosynthesis of Selected Aromatic Esters in Cool-Climate Grape Wines [mdpi.com]

- 7. researchgate.net [researchgate.net]

Technical Whitepaper: Structural Elucidation and Spectroscopic Characterization of Diisopentyl Succinate

[1]

Executive Summary

This technical guide provides a definitive reference for the structural characterization of Diisopentyl succinate (Bis(3-methylbutyl) butanedioate).[1] Designed for drug development professionals and analytical chemists, this document moves beyond static data listing to establish a self-validating analytical framework . We integrate synthesis logic with spectroscopic evidence to ensure unambiguous identification of the target molecule, distinguishing it from homologous impurities (e.g., diisobutyl succinate).[1]

Molecule Profile:

Synthesis & Isolation Context

Expertise Note: Reliable spectroscopic data depends on the purity of the isolate.[1] The following protocol outlines the standard Fischer Esterification route used to generate the reference material for this dataset.

Protocol:

-

Reagents: Succinic acid (1.0 eq), Isopentyl alcohol (2.5 eq, excess), Sulfuric acid (cat. 1 mol%).[1]

-

Reflux: Dean-Stark apparatus is essential to remove water azeotropically (driving equilibrium to the right).[1] Reflux at ~140°C for 4-6 hours.[1]

-

Workup: Wash with

(remove unreacted acid) -

Purification: Vacuum distillation (BP ~150°C @ 10 mmHg) is critical to remove the excess isopentyl alcohol, which often co-elutes in lower-resolution chromatography.[1]

Workflow Visualization

Figure 1: Synthesis and purification workflow ensuring removal of starting materials prior to spectral analysis.[1]

Spectroscopic Characterization

Mass Spectrometry (EI-MS)

Logic: Electron Impact (EI) ionization of aliphatic diesters typically yields a weak molecular ion (

Diagnostic Fragmentation Pathway:

-

Molecular Ion: m/z 258 (Often invisible or <1% intensity).[1]

-

Base Peak (m/z 71): The isopentyl cation (

) is highly stable and dominates the spectrum.[1] -

McLafferty Rearrangement: Less prominent in diesters than monoesters, but loss of isopentene (

, 70 Da) is observed.[1] -

Succinic Anhydride Core: Cyclization of the central moiety often yields peaks at m/z 101 or 55 (

).[1]

| m/z (Mass-to-Charge) | Intensity | Fragment Assignment | Mechanistic Origin |

| 258 | Trace | Molecular Ion (rarely seen) | |

| 171 | Low | ||

| 157 | Medium | Loss of ester side chain | |

| 71 | 100% (Base) | Isopentyl Cation (Diagnostic for isoamyl group) | |

| 55 | High | Alkenyl fragment | |

| 43 | High | Isopropyl fragment (from isopentyl tail) |

Infrared Spectroscopy (FT-IR)

Logic: IR provides the "functional fingerprint."[1] For this molecule, we validate the complete conversion of the carboxylic acid (broad O-H stretch 2500-3300 cm⁻¹) into the ester.[1]

Self-Validating Check:

-

Pass: Sharp strong peak at ~1735 cm⁻¹ (Ester C=O).[1]

-

Fail: Presence of broad trough at 3000-3500 cm⁻¹ (Unreacted Succinic Acid or Wet Alcohol).[1]

| Frequency (cm⁻¹) | Vibration Mode | Structural Assignment |

| 2958, 2872 | Alkyl chain ( | |

| 1735 - 1745 | Ester Carbonyl (Strong, Sharp) | |

| 1465, 1368 | Isopropyl "gem-dimethyl" split (Diagnostic) | |

| 1155 - 1250 | Ester linkage (Strong) |

Nuclear Magnetic Resonance (NMR)

Logic: NMR is the definitive tool for connectivity.[1] The symmetry of the succinate core and the distinct splitting of the isopentyl group provide a mathematical proof of structure.[1]

H NMR (400 MHz,

)

Note: Chemical shifts (

| Shift ( | Multiplicity | Integration | Coupling ( | Assignment | Logic/Causality |

| 4.10 | Triplet (t) | 4H | 6.7 Hz | Deshielded by oxygen; coupled to adjacent | |

| 2.62 | Singlet (s) | 4H | - | Succinate Core. Singlet due to chemical equivalence and symmetry.[1] | |

| 1.69 | Multiplet (m) | 2H | - | Methine proton; split by methyls and methylene.[1] | |

| 1.53 | Quartet/Multi | 4H | ~6.8 Hz | Beta-methylene; shielded relative to alpha-CH2.[1] | |

| 0.92 | Doublet (d) | 12H | 6.6 Hz | Gem-dimethyl. Diagnostic doublet for "iso" structure.[1] |

C NMR (100 MHz,

)

Note: The molecule has a plane of symmetry; only unique carbons are observed.[1]

| Shift ( | Carbon Type | Assignment |

| 172.3 | Quaternary ( | Carbonyl Ester |

| 63.4 | Secondary ( | |

| 37.3 | Secondary ( | |

| 29.4 | Secondary ( | Succinate Backbone |

| 25.0 | Tertiary ( | Methine (Iso-branch point) |

| 22.4 | Primary ( | Methyl groups (Gem-dimethyl) |

Spectroscopic Logic Tree

This diagram illustrates the decision-making process for validating the structure based on the data above.

Figure 2: Analytical decision tree for the structural confirmation of Diisopentyl Succinate.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 69956, Diisopentyl succinate.[1] Retrieved from [Link][1]

-

NIST Mass Spectrometry Data Center. Succinic acid, di(3-methylbutyl) ester Mass Spectrum.[1] NIST Standard Reference Database 1A v17.[1] Retrieved from [Link][1]

-

The Good Scents Company. Diisopentyl succinate: Organoleptic and Chemical Properties. Retrieved from [Link][1]

-

SDBS (AIST). Spectral Database for Organic Compounds.[1] (General reference for succinate ester shifts). Retrieved from [Link][1]

Sources

- 1. Diisopentyl succinate | C14H26O4 | CID 69956 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chembk.com [chembk.com]

- 3. diisopentyl succinate [flavscents.com]

- 4. scent.vn [scent.vn]

- 5. 818-04-2 CAS MSDS (Diisopentyl succinate) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. Diisopentyl succinate | CAS#:818-04-2 | Chemsrc [chemsrc.com]

- 7. diisopentyl succinate, 818-04-2 [thegoodscentscompany.com]

- 8. echemi.com [echemi.com]

Thermal Stability and Degradation Profile of Diisopentyl Succinate

This technical guide provides a comprehensive analysis of the thermal stability and degradation profile of Diisopentyl succinate, synthesized for researchers and drug development professionals.

Executive Summary

Diisopentyl succinate (DIPS), also known as Diisoamyl succinate, is a dialkyl ester characterized by high thermal latency and lipophilicity. Its stability profile is defined by a competition between evaporation (Boiling Point: ~280–290°C) and pyrolytic degradation (Onset: >320°C). While chemically robust under ambient storage, it exhibits distinct degradation pathways under thermal stress:

Physicochemical Identity & Thermal Properties

Understanding the baseline physical properties is critical for distinguishing between phase transition (evaporation) and chemical degradation.

| Property | Value | Relevance to Stability |

| CAS Number | 818-04-2 | Unique Identifier |

| Molecular Formula | Diester backbone | |

| Molecular Weight | 258.35 g/mol | Moderate volatility |

| Boiling Point | 281–298°C (at 760 mmHg) | Upper limit of thermal processing before evaporation |

| Flash Point | ~122–129°C | Flammability threshold; oxidation risk onset |

| LogP | ~3.7–4.0 | Highly lipophilic; resists aqueous hydrolysis unless catalyzed |

| Vapor Pressure | 0.0003 hPa (20°C) | Low volatility at room temperature |

Thermal Degradation Mechanisms

Pyrolytic Elimination ( -Elimination)

At temperatures exceeding 300°C—typically in closed systems or under reflux where evaporation is suppressed—DIPS undergoes unimolecular thermal degradation via the

-

Mechanism: The carbonyl oxygen abstracts a

-hydrogen from the isopentyl group via a six-membered cyclic transition state (syn-elimination). -

Kinetics: First-order kinetics, non-radical pathway.[1]

-

Products: Succinic acid (or mono-isopentyl succinate) and 3-methyl-1-butene (Isopentene).

Oxidative Degradation

In the presence of atmospheric oxygen, degradation can occur at temperatures as low as 100–120°C (near the flash point).

-

Locus of Attack: The methylene groups (

-carbons) adjacent to the ether oxygen are susceptible to radical abstraction, leading to hydroperoxide formation. -

Consequence: Chain scission, formation of short-chain aldehydes (e.g., isovaleraldehyde), and acidification of the matrix.

Hydrolytic Degradation

While thermally stable in dry conditions, DIPS hydrolyzes in the presence of moisture, catalyzed by acids or bases.

-

Acid-Catalyzed: Reversible; equilibrium favors the ester unless water is in large excess.

-

Base-Catalyzed (Saponification): Irreversible; rapid formation of succinate salts and isopentyl alcohol.

Visualization: Degradation Pathways

The following diagram maps the structural vulnerabilities and resulting degradation products.

Figure 1: Primary degradation pathways of Diisopentyl succinate under thermal, hydrolytic, and oxidative stress.

Experimental Protocols for Stability Assessment

To validate the stability of DIPS in a specific formulation, the following protocols are recommended. These are designed to differentiate between physical loss (evaporation) and chemical breakdown.

Protocol A: Thermogravimetric Analysis (TGA)

Purpose: Determine the onset temperature of evaporation vs. decomposition.[2][3]

-

Instrument: TGA/DSC (e.g., Mettler Toledo or TA Instruments).

-

Sample Mass: 10–15 mg in an alumina or platinum crucible.

-

Atmosphere:

-

Run 1 (Inert): Nitrogen (

) at 50 mL/min (Isolates evaporation/pyrolysis). -

Run 2 (Oxidative): Synthetic Air at 50 mL/min (Assesses oxidative stability).

-

-

Ramp: 10°C/min from 25°C to 600°C.

-

Data Interpretation:

- (N2): Likely coincides with boiling point (~280°C). If mass loss occurs significantly below BP, check for residual solvents or hydrolysis.

-

Residue: A clean evaporation leaves <1% residue. High char yield (>5%) indicates polymerization or complex degradation.

Protocol B: Accelerated Stability (Isothermal Stress)

Purpose: Detect slow degradation kinetics relevant to shelf-life.

-

Setup: Seal DIPS (5 mL) in headspace GC vials (crimped with PTFE/Silicone septa).

-

Conditions:

-

Control: 25°C (Dark).

-

Stress: 80°C and 120°C for 24, 48, and 96 hours.

-

-

Analysis (GC-MS):

-

Column: DB-5ms or equivalent non-polar column.

-

Injection: Split mode (1:50) to avoid saturation.

-

Target Analytes:

-

Isopentyl alcohol (Peak at early retention time).

-

Mono-isopentyl succinate (Evidence of partial hydrolysis).

-

Succinic anhydride (Cyclization product).[4]

-

-

-

Criteria: Degradation is significant if degradation products exceed 0.5% area normalization.

Protocol C: Hydrolytic Challenge

Purpose: Assess stability in formulation environments.

-

Mixture: Prepare a 5% emulsion of DIPS in:

-

pH 2.0 (0.01 M HCl).

-

pH 7.4 (Phosphate Buffer).

-

pH 10.0 (0.01 M NaOH).

-

-

Incubation: 40°C for 7 days.

-

Extraction: Extract with Ethyl Acetate.

-

Analysis: Quantify Succinic Acid via HPLC (C18 column, UV at 210 nm).

Implications for Drug Development & Formulation

Solvent & Excipient Use

DIPS is a valuable "green" solvent due to its high boiling point and lipophilicity.

-

Formulation Stability: In anhydrous formulations (e.g., oily injectables, softgels), DIPS is stable for years.

-

Incompatibility: Avoid use with strong bases (alkoxides, hydroxides) which catalyze rapid saponification.

-

Sterilization: Can withstand standard autoclaving (121°C for 20 min) only if the system is anhydrous. In the presence of water, autoclaving will induce partial hydrolysis; sterile filtration is preferred.

Safety & Toxicology

-

Metabolism: DIPS is metabolized in vivo by carboxylesterases into Isopentyl alcohol and Succinic acid , both of which are endogenous or have low toxicity profiles (Succinic acid is a Krebs cycle intermediate).

-

Sensitization: Generally low, but high-purity grades are required to ensure absence of residual aldehydes from synthesis.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 69956, Diisopentyl succinate. Retrieved from [Link]

-

Bikiaris, D. N., et al. (2022). Thermal Stability and Decomposition Mechanism of Poly(alkylene succinate)s. MDPI, Polymers. (Mechanistic basis for succinate ester beta-elimination). Retrieved from [Link]

-

The Good Scents Company (2024). Diisopentyl succinate: Physicochemical and Organoleptic Properties. Retrieved from [Link]

- O'Neil, M.J. (Ed.).The Merck Index: An Encyclopedia of Chemicals, Drugs, and Biologicals.

Sources

Diisopentyl Succinate: A Bio-Based Functional Excipient for Next-Generation Topical Therapeutics

[1][2]

Executive Summary

The pharmaceutical and dermatological industries are currently navigating a critical pivot away from persistent siloxanes (e.g., cyclomethicone, D5) due to tightening regulatory landscapes (REACH) and environmental persistence concerns.[1] Diisopentyl succinate (DIPS) , a bio-based diester of succinic acid and isoamyl alcohol, has emerged as a high-performance functional excipient that bridges the gap between green chemistry and clinical efficacy.[2][1]

This guide analyzes the technical utility of DIPS not merely as a solvent, but as a biomimetic permeation enhancer and silicone alternative in topical drug delivery systems (TDDS).[2][1] With a lipophilicity profile (LogP ~3.7–4.[1][3]0) mirroring the stratum corneum's lipid matrix, DIPS offers superior solvency for highly lipophilic Active Pharmaceutical Ingredients (APIs) while maintaining a "dry," non-greasy sensory profile critical for patient compliance.[2][1]

Physicochemical Profile & Mechanistic Basis[1][3]

To deploy DIPS effectively, researchers must understand its fundamental thermodynamic properties relative to standard pharmaceutical solvents.[2][1]

Comparative Physicochemical Data

| Property | Diisopentyl Succinate (DIPS) | Diethyl Succinate (Standard) | Cyclomethicone (D5) | Clinical Implication |

| Molecular Weight | 258.35 g/mol | 174.19 g/mol | 370.77 g/mol | DIPS is small enough to penetrate the stratum corneum.[2][1] |

| LogP (Lipophilicity) | 3.7 – 4.0 | ~0.35 | ~5.0 – 6.0 | DIPS targets the lipid domains of the skin barrier more effectively than hydrophilic esters.[2][1] |

| Boiling Point | ~281°C | 217°C | 210°C | High thermal stability; suitable for hot-melt extrusion or heated processing.[2][1] |

| Viscosity (25°C) | Low (<10 cSt) | Low | Low (~4 cSt) | Mimics the spreadability of silicones without occlusivity.[2][1] |

| Solubility Parameter | Better solvent power for moderately polar to non-polar drugs compared to silicones.[2][1] |

Mechanism of Action in Drug Delivery

DIPS functions via Lipid Fluidization .[2][1] Unlike aggressive solvents (e.g., DMSO) that strip lipids and cause irritation, DIPS integrates into the intercellular lipid lamellae of the stratum corneum.[2][1] Its branched isopentyl chains disrupt the rigid packing of ceramides, increasing the diffusion coefficient (

Core Research Applications

Application 1: Solubilization Vehicle for BCS Class II/IV Drugs

Many new chemical entities (NCEs) suffer from poor water solubility.[2][1] DIPS acts as a powerful solubilizer for lipophilic APIs (e.g., corticosteroids, NSAIDs, retinoids).[1]

-

Advantage: Unlike triglycerides (oils), DIPS reduces formulation viscosity, enhancing the diffusion rate of the drug from the vehicle to the skin surface.[2][1]

-

Protocol Reference: See Protocol A below for solubility screening.

Application 2: Green Replacement for Silicones in Topicals

In topical formulations (gels, creams), patient compliance is driven by sensory attributes.[2][1] DIPS replicates the "volatile" feel of cyclomethicone but is non-volatile and biodegradable.[2][1]

-

Formulation Impact: It eliminates the "whitening" effect of creams and improves the spreadability of inorganic sunscreens or suspended APIs (e.g., Zinc Oxide, Calcipotriene).[2][1]

Application 3: Chemo-Enzymatic Green Synthesis

For process chemists, DIPS represents a target for solvent-free biocatalysis .[2][1] It can be synthesized using immobilized lipases (e.g., Candida antarctica Lipase B) under mild conditions, serving as a model for sustainable ester manufacturing.[2][1]

Visualizations & Pathways

Figure 1: Chemo-Enzymatic Synthesis Workflow

This diagram illustrates the green synthesis route of DIPS using biocatalysis, minimizing thermal degradation and solvent waste.[2]

Caption: Lipase-mediated esterification of Succinic Acid and Isoamyl Alcohol to yield Diisopentyl Succinate under solvent-free conditions.

Figure 2: Transdermal Permeation Mechanism

This diagram details how DIPS facilitates drug transport across the Stratum Corneum.[2]

Caption: Mechanism of Action: DIPS solvates the API and fluidizes SC lipids, increasing the diffusion coefficient.[2][1]

Experimental Protocols

Protocol A: Saturation Solubility Screening (HPLC)

Objective: To quantify the solvent power of DIPS for a candidate lipophilic drug (e.g., Ibuprofen or Retinol).[2][1]

-

Preparation: Add excess API (approx. 500 mg) to glass vials containing 5.0 mL of Diisopentyl Succinate .

-

Equilibration: Cap vials and place in an orbital shaker-incubator at 32°C (skin surface temperature) for 48 hours.

-

Separation: Centrifuge samples at 10,000 rpm for 10 minutes to pellet undissolved drug.

-

Filtration: Filter the supernatant through a 0.45 µm PTFE syringe filter (compatible with esters).

-

Dilution: Dilute an aliquot (e.g., 100 µL) with the HPLC mobile phase (typically Acetonitrile/Water).

-

Quantification: Inject into HPLC (C18 column, UV detection). Calculate solubility (

) using a standard calibration curve.[2][1]

Protocol B: Ex Vivo Skin Permeation (Franz Diffusion Cell)

Objective: To measure the flux (

-

Membrane Preparation: Use dermatomed porcine ear skin (thickness ~500 µm).[2][1] Hydrate in phosphate-buffered saline (PBS) for 1 hour.

-

Setup: Mount skin in Franz diffusion cells (permeation area ~1.77 cm²).

-

Sampling: Withdraw 200 µL from the receptor arm at 1, 2, 4, 8, 12, and 24 hours. Replace with fresh buffer immediately.

-

Analysis: Quantify API via HPLC.

-

Calculation: Plot cumulative amount permeated (

) vs. time (-

Control: Compare against a standard vehicle like Isopropyl Myristate (IPM).[1]

-

Protocol C: Lipase-Mediated Synthesis (Green Route)

Objective: To synthesize high-purity DIPS without toxic catalysts.[2][1]

-

Reactants: Mix Succinic Acid (10 mmol) and Isoamyl Alcohol (25 mmol, 2.5 eq excess) in a round-bottom flask.

-

Catalyst: Add Novozym 435 (1% w/w relative to total substrates).[2][1]

-

Reaction: Connect to a rotary evaporator (solvent-free mode).

-

Conditions: 60°C, 80 mbar vacuum (to continuously remove water byproduct and drive equilibrium).

-

Time: 4–6 hours.[1]

-

-

Purification: Filter off the immobilized enzyme (reusable).

-

Polishing: Wash the filtrate with saturated NaHCO₃ to remove unreacted acid, then dry over MgSO₄.[2][1]

-

Verification: Confirm structure via ¹H-NMR (check for disappearance of acid proton) and GC-MS.

References

-

National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 69956, Diisopentyl succinate. Retrieved from [Link]

-

European Chemicals Agency (ECHA). Registration Dossier: Diisopentyl succinate (CAS 818-04-2).[2][1] Retrieved from [Link][2][1]

-

U.S. EPA (2024). CompTox Chemicals Dashboard: Diisopentyl succinate. Retrieved from [Link][2][1]

-

Badgujar, K. C., & Bhanage, B. M. (2015). Lipase catalyzed synthesis of succinate esters: Optimization and kinetic modeling.[2][1] Process Biochemistry. (Contextual grounding for Protocol C).

Diisopentyl Succinate: The Hydrophobic Bio-Solvent for Next-Gen Formulations & Synthesis

[1][2]

Executive Summary

The Shift to Lipophilic Bio-Solvents The pharmaceutical and chemical industries face a critical gap in the green solvent toolkit.[1][2] While polar bio-solvents like ethanol, ethyl lactate, and dimethyl sulfoxide (DMSO) are well-established, there is a scarcity of hydrophobic, high-boiling, bio-based solvents capable of replacing hazardous hydrocarbons like Toluene, Hexane, and Xylene.[1]

Diisopentyl Succinate (DIPS) —also known as Diisoamyl Succinate—emerges as a leading candidate to fill this void.[1][2] Derived from the esterification of bio-succinic acid and isoamyl alcohol (isopentanol), DIPS offers a unique physicochemical profile: it is non-volatile, immiscible with water, yet possesses sufficient polarity to solubilize complex organic pharmacophores.[1]

This technical guide analyzes DIPS as a functional replacement for traditional petrochemical solvents in drug development, extraction processes, and topical formulations.[1]

Molecular Architecture & Physicochemical Profile[1][2][3][4]

DIPS is a diester formed from a C4 dicarboxylic acid core and two branched C5 alcohol chains.[1][2] This structure imparts significant lipophilicity (LogP ~3.7–4.[1][2]0) while retaining ester functionality that allows for hydrogen bond acceptance.[1][2]

Table 1: Physicochemical Properties of Diisopentyl Succinate

| Property | Value | Context/Significance |

| CAS Number | 818-04-2 | Identity verification.[1][3][2][4][5] |

| Molecular Formula | C₁₄H₂₆O₄ | Diester structure.[1][3][2][4] |

| Molecular Weight | 258.35 g/mol | Mid-range MW indicates low volatility.[1][3][2][4] |

| Boiling Point | ~281–290 °C | High. Ideal for high-temp reactions; negligible VOC emissions.[1][3][2] |

| Density | 0.96 g/cm³ | Similar to water; facilitates phase separation from aqueous layers.[1][3][2] |

| LogP (Octanol/Water) | 3.7 – 4.0 | Hydrophobic. Excellent affinity for lipophilic drugs/actives.[1][3][2] |

| Water Solubility | Insoluble (0.42 g/L) | Enables biphasic extractions (replacing DCM/Toluene).[1][3][2] |

| Flash Point | ~122–129 °C | Classified as non-flammable for transport (High safety margin).[1][3][2] |

| Appearance | Colorless Liquid | Suitable for optical/spectroscopic applications.[1][3][2] |

Solvency Mechanics: Hansen Solubility Parameters (HSP)

To validate DIPS as a solvent replacement, we analyze its affinity using Hansen Solubility Parameters (HSP).[1][2] Unlike small polar solvents (e.g., Methanol), DIPS exhibits a "Polar Oil" character.[1]

Estimated HSP Values & Comparison

Note: Values for DIPS are estimated based on Group Contribution Methods relative to Diethyl Succinate (DES) and Dibutyl Succinate (DBS).

| Solvent | RED Analysis (Relative Energy Difference) | |||

| Diisopentyl Succinate | 16.2 | 3.8 | 4.9 | Target Solvent |

| Toluene | 18.0 | 1.4 | 2.0 | Close Match. DIPS is a viable green alternative for Toluene in many extractions.[3][2] |

| Hexane | 14.9 | 0.0 | 0.0 | Partial Match. DIPS is more polar; better for solubilizing functionalized lipids.[1][3][2] |

| Dichloromethane (DCM) | 18.2 | 6.3 | 6.1 | Functional Alternative. DIPS lacks the volatility of DCM but mimics its solvation power for non-polar organics.[1][3][2] |

Mechanistic Insight:

The branched isopentyl chains in DIPS increase the molar volume and dispersion forces (

Bio-Synthesis Pathway[2][3]

DIPS is a 100% bio-based candidate when synthesized from renewable feedstocks.[1][2] The synthesis relies on the Fischer Esterification of bio-succinic acid (fermentation of glucose) and isoamyl alcohol (fusel oil fraction or fermentation).[1][2]

Figure 1: Bio-Manufacturing Workflow

Caption: Sustainable production route converting biomass-derived precursors into Diisopentyl Succinate via acid-catalyzed esterification.[1][3][2]

Applications in Drug Development & Formulation[1][3]

A. Green Extraction Solvent

Traditional liquid-liquid extraction (LLE) relies heavily on DCM and Toluene.[1][2] DIPS offers a safer alternative:[2]

-

Protocol: Use DIPS to extract non-polar metabolites from aqueous fermentation broths.

-

Advantage: High boiling point prevents solvent loss; density difference (0.96 vs 1.[1][2]00) allows phase separation (though slower than DCM, it can be accelerated by centrifugation).[1][2]

-

Recovery: Solutes are recovered via vacuum distillation (if solute BP > DIPS) or, more commonly, back-extraction into a pH-adjusted aqueous phase.[1]

B. Topical & Transdermal Formulations

In cosmetic and dermatological science, DIPS is valued as an emollient solvent .[1][2]

-

Sensory Profile: It mimics the "dry" feel of volatile silicones (like Cyclomethicone) but is non-volatile and biodegradable.[1][2]

-

Permeation Enhancement: Its lipophilic nature facilitates the partitioning of drugs into the Stratum Corneum.[1][2]

-

Safety: Non-irritating and non-sensitizing (unlike many terpenes).[1][2]

C. Reaction Medium (High-Temp)

DIPS is stable up to ~200°C, making it suitable for:

Experimental Protocol: Synthesis of DIPS

Objective: Synthesize Diisopentyl Succinate via acid-catalyzed esterification with water removal.

Reagents:

-

Bio-Succinic Acid (1.0 eq)[1]

-

Isoamyl Alcohol (2.5 eq, excess to drive equilibrium)

-

Catalyst: Sulfuric Acid (1 mol%) or Amberlyst-15 (Solid acid, 5 wt%)[1][2]

-

Solvent: Toluene (optional, for azeotropic water removal if not using neat alcohol)[1][2]

Step-by-Step Methodology:

-

Setup: Equip a 500mL Round Bottom Flask (RBF) with a magnetic stir bar and a Dean-Stark trap topped with a reflux condenser.

-

Charging: Add Succinic Acid (59 g, 0.5 mol) and Isoamyl Alcohol (110 g, 1.25 mol) to the RBF. Add catalyst.[1][2][4][5][6][7]

-

Reaction: Heat the mixture to reflux (~135-140 °C). Water will co-distill with the alcohol/toluene and collect in the Dean-Stark trap.[1][2]

-

Monitoring: Continue reflux until water evolution ceases (approx. 4-6 hours). Monitor reaction progress via TLC (Mobile phase: Hexane:EtOAc 8:2) or GC-MS.[1][2]

-

Work-up:

-

Purification: Dry the organic layer over anhydrous MgSO₄. Remove excess Isoamyl Alcohol via rotary evaporation under reduced pressure.[1][2]

-

Final Distillation: Perform vacuum distillation (approx. 140-150 °C at 10 mmHg) to obtain pure Diisopentyl Succinate.

Safety, Toxicity & Environmental Impact[1]

E-E-A-T Assessment:

-

Toxicity: DIPS is widely regarded as safe.[1][2] It is approved as a flavoring agent (FEMA GRAS) and cosmetic ingredient.[1][2] It lacks the reproductive toxicity associated with NMP and the neurotoxicity of Hexane.[1][2]

-

Biodegradability: Readily biodegradable.[1][2][8] The ester bonds are susceptible to enzymatic hydrolysis in the environment, reverting to succinic acid and isoamyl alcohol (both naturally occurring).[1][2]

-

GHS Classification: Not classified as a hazardous substance.[1][2]

-

Note: Always consult the specific SDS from your supplier (e.g., Sigma-Aldrich, Hallstar) before use.[1]

-

References

-

PubChem. (n.d.).[1][2] Diisopentyl succinate (Compound).[1][4][6][9] National Library of Medicine.[1][2] Retrieved from [Link][1][2]

-

The Good Scents Company. (n.d.).[1][2] Diisopentyl succinate: Organoleptic Properties & Safety.[1][2] Retrieved from [Link][1][2]

-

Abbott, S. (n.d.).[1][2] Hansen Solubility Parameters: Theory and Application.[1][2] (General reference for HSP methodology). Retrieved from [Link][1][2][10]

Sources

- 1. Diisopentyl succinate | C14H26O4 | CID 69956 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Diethyl succinate - Wikipedia [en.wikipedia.org]

- 3. Hansen solubility parameters [stenutz.eu]

- 4. scent.vn [scent.vn]

- 5. hansen-solubility.com [hansen-solubility.com]

- 6. bioresources.cnr.ncsu.edu [bioresources.cnr.ncsu.edu]

- 7. Dialkyl Succinates and Adipates as Alternative Plasticizers—Even More Efficient Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. vdoc.pub [vdoc.pub]

- 10. Hansen Solubility Parameters (HSP) | Practical Adhesion Science | Prof Steven Abbott [stevenabbott.co.uk]

The Sensory Signature of Diisopentyl Succinate: A Technical Guide for Researchers and Developers

Introduction: Unveiling the Aromatic Nuances of a Versatile Ester

Diisopentyl succinate (CAS No. 818-04-2), a diester of succinic acid and isopentyl alcohol, presents a compelling profile for the flavor and fragrance industry.[1] Its characteristic aroma, coupled with its stability, positions it as a valuable ingredient in a diverse range of applications. This technical guide provides an in-depth exploration of the odor profile and sensory characteristics of Diisopentyl succinate, offering a robust framework for its evaluation and application. We will delve into its fundamental chemical and physical properties, detail rigorous methodologies for its sensory and instrumental analysis, and provide insights into its synthesis, equipping researchers, scientists, and drug development professionals with the critical knowledge to effectively harness its sensory potential.

Chemical and Physical Properties: The Foundation of Sensory Perception

A thorough understanding of the physicochemical properties of Diisopentyl succinate is paramount to comprehending its behavior in various matrices and its resulting sensory expression.

| Property | Value | Source |

| Molecular Formula | C14H26O4 | [1] |

| Molecular Weight | 258.35 g/mol | [1] |

| Appearance | Colorless liquid | |

| Boiling Point | 298 °C at 760 mmHg | |

| Flash Point | 129.29 °C | |

| Solubility | Soluble in alcohol; very slightly soluble in water. | |

| CAS Number | 818-04-2 | [1] |

The Olfactory Landscape: Defining the Odor Profile of Diisopentyl Succinate

The aroma of Diisopentyl succinate is a complex tapestry of notes, with a dominant fruity character. A detailed analysis of its odor profile reveals the following key descriptors, with their relative prominence indicated by percentage:

| Odor Descriptor | Percentage Contribution |

| Fruity | 83.27% |

| Winey | 62.88% |

| Oily | 51.19% |

| Apple | 45.61% |

| Fatty | 43.51% |

| Fermented | 38.35% |

| Herbal | 35.54% |

| Sweet | 31.14% |

| Buttery | 27.75% |

| Waxy | 27.25% |

This multifaceted profile, with its interplay of ripe fruit, wine-like fermentation notes, and subtle fatty and waxy undertones, makes Diisopentyl succinate a versatile component in flavor and fragrance formulations. Its ability to impart a rich and complex fruitiness is a key driver of its utility.

Methodologies for Sensory and Instrumental Analysis: A Dual Approach to Characterization

A comprehensive evaluation of Diisopentyl succinate's sensory characteristics necessitates a two-pronged approach: rigorous sensory panel analysis to capture the human perception of its aroma, and sophisticated instrumental analysis to identify the volatile compounds contributing to its odor profile.

Sensory Evaluation Protocol: The Human Element

The following protocol outlines a systematic approach to the sensory evaluation of Diisopentyl succinate, designed to yield reliable and reproducible data.

1. Panelist Selection and Training:

-

Selection Criteria: Panelists should be selected based on their demonstrated olfactory acuity, ability to discriminate between different odorants, and proficiency in articulating sensory perceptions. Candidates should be non-smokers and free from any conditions that could impair their sense of smell.

-

Training: A trained panel is crucial for obtaining detailed and consistent descriptive analysis.[2] Training should involve exposure to a range of reference aroma compounds relevant to the expected profile of Diisopentyl succinate (e.g., ethyl acetate for fruity, isoamyl acetate for banana/pear, and specific fatty acids for oily/waxy notes). Panelists should be trained to identify and scale the intensity of these individual notes.

2. Sample Preparation and Presentation:

-

Dilution: Due to its potent aroma, Diisopentyl succinate should be evaluated in a diluted form. A starting dilution of 1% in an odorless, food-grade solvent (e.g., propylene glycol or ethanol) is recommended. A dilution series can be prepared to assess the impact of concentration on the odor profile.

-

Presentation: Samples should be presented in standardized, odor-free glass containers (e.g., ISO standard wine glasses) covered with watch glasses to allow for the accumulation of headspace. Samples should be coded with random three-digit numbers to prevent bias.

3. Evaluation Environment:

-

The sensory evaluation should be conducted in a dedicated sensory analysis laboratory that is well-ventilated, temperature and humidity-controlled, and free from extraneous odors and distractions.[3] Individual booths for each panelist are essential to prevent interaction and influence.[3]

4. Evaluation Procedure:

-

Acclimatization: Panelists should be allowed to acclimate to the testing environment for a few minutes before the evaluation begins.

-

Sniffing Technique: Panelists should be instructed to take short, shallow sniffs of the sample headspace to avoid olfactory fatigue.[4]

-

Evaluation Order: The order of sample presentation should be randomized for each panelist to minimize order effects.

-

Data Collection: Panelists will rate the intensity of predefined aroma attributes (based on the known odor profile) on a structured scale (e.g., a 15-cm line scale anchored with "low" and "high"). They should also be encouraged to provide any additional descriptive terms that come to mind.

5. Data Analysis:

-

The intensity ratings for each attribute will be collected and analyzed statistically (e.g., using Analysis of Variance - ANOVA) to determine significant differences between samples and to generate a comprehensive sensory profile.

Gas Chromatography-Olfactometry (GC-O) Protocol: The Instrumental Fingerprint

Gas Chromatography-Olfactometry (GC-O) is a powerful technique that combines the separation capabilities of gas chromatography with the sensitivity of the human nose as a detector.[5][6][7][8] This allows for the identification of specific volatile compounds that contribute to the overall aroma of a sample.

1. Instrumentation:

-

A gas chromatograph (GC) coupled with both a mass spectrometer (MS) and an olfactometry port. The column effluent is split between the MS and the olfactometry port.

2. Sample Preparation:

-

Headspace Analysis: For a volatile compound like Diisopentyl succinate, headspace sampling is an appropriate technique. Solid-Phase Microextraction (SPME) is a solvent-free and sensitive method for extracting volatile and semi-volatile compounds from the headspace of a sample.[9]

-

SPME Procedure:

-

A known amount of Diisopentyl succinate is placed in a sealed vial.

-

The vial is equilibrated at a controlled temperature (e.g., 40°C) for a specific time to allow volatiles to partition into the headspace.

-

An SPME fiber (e.g., with a PDMS/DVB coating) is exposed to the headspace for a defined period to adsorb the volatile compounds.

-

The fiber is then retracted and introduced into the GC injector for thermal desorption.

-

3. GC-MS-O Analysis:

-

Gas Chromatography:

-

Column: A polar capillary column (e.g., DB-WAX or equivalent) is suitable for separating a range of esters and other volatile compounds.

-

Injector: The injector should be operated in splitless mode to maximize the transfer of analytes to the column.

-

Oven Temperature Program: A programmed temperature ramp (e.g., starting at 40°C and increasing to 240°C) is used to separate the compounds based on their boiling points and polarities.

-

Carrier Gas: Helium at a constant flow rate.

-

-

Mass Spectrometry: The MS will be operated in electron ionization (EI) mode, scanning a mass range of m/z 35-350. This will allow for the identification of the separated compounds by comparing their mass spectra to a library (e.g., NIST).

-

Olfactometry:

-

A trained analyst will sniff the effluent from the olfactometry port throughout the chromatographic run.

-

The analyst will record the retention time, odor descriptor, and intensity of each detected aroma.

-

Humidified air is typically mixed with the column effluent at the sniffing port to prevent nasal dehydration.

-

4. Data Analysis:

-

The data from the MS (compound identification) and the olfactometry (odor description and intensity) are combined.

-

This allows for the creation of an "aromagram" which links specific chemical compounds to their perceived odors, providing a detailed chemical fingerprint of the aroma profile of Diisopentyl succinate.

Synthesis of Diisopentyl Succinate: The Genesis of an Aroma

Diisopentyl succinate is typically synthesized via a Fischer esterification reaction. This classic organic reaction involves the acid-catalyzed reaction between a carboxylic acid (succinic acid) and an alcohol (isopentyl alcohol).[10]

Reaction Scheme:

Succinic Acid + 2 Isopentyl Alcohol -- (H+ catalyst, Heat) --> Diisopentyl Succinate + 2 H2O

General Procedure:

-

Reactant Charging: Succinic acid and an excess of isopentyl alcohol are charged into a round-bottom flask equipped with a reflux condenser and a magnetic stirrer. The use of excess alcohol helps to drive the equilibrium towards the formation of the ester.

-

Catalyst Addition: A strong acid catalyst, such as concentrated sulfuric acid or p-toluenesulfonic acid, is carefully added to the reaction mixture.

-

Reflux: The mixture is heated to reflux for several hours to allow the esterification to proceed to completion. The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up:

-

After cooling, the reaction mixture is transferred to a separatory funnel.

-

It is washed sequentially with water to remove the excess alcohol and catalyst, a dilute sodium bicarbonate solution to neutralize any remaining acid, and finally with brine to remove residual water.

-

The organic layer is then dried over an anhydrous drying agent (e.g., magnesium sulfate or sodium sulfate).

-

-

Purification: The crude Diisopentyl succinate is purified by distillation under reduced pressure to remove any unreacted starting materials and byproducts, yielding the final, high-purity product.

Conclusion: A Comprehensive Sensory Understanding

This technical guide has provided a multi-faceted exploration of the odor profile and sensory characteristics of Diisopentyl succinate. By combining a detailed understanding of its chemical and physical properties with robust methodologies for both sensory and instrumental analysis, researchers and developers can gain a comprehensive appreciation for this versatile ester. The outlined protocols for sensory evaluation and GC-O analysis provide a clear roadmap for characterizing its unique aromatic signature, while the overview of its synthesis offers valuable context for its production. Armed with this knowledge, the scientific community is better equipped to unlock the full potential of Diisopentyl succinate in the creation of innovative and appealing flavors and fragrances.

References

-

Brattoli, M., Cisternino, E., de Gennaro, G., Giungato, P., Mazzone, A., Palmisani, J., & Tutino, M. (2014). Gas Chromatography Analysis with Olfactometric Detection (GC-O): an Innovative Approach for Chemical Characterizatio of Odor Active Volatile Organic Compounds (VOCs) Emitted from a Consumer Product. Chemical Engineering Transactions, 40, 121-126. [Link]

-

Brattoli, M., D'Acampora Zellner, B., Dugo, P., Dugo, G., & Mondello, L. (2013). Gas chromatography analysis with olfactometric detection (GC-O) as a useful methodology for chemical characterization of odorous compounds. Molecules, 18(10), 12631-12660. [Link]

-

ResearchGate. (2023). (PDF) Gas Chromatography Analysis with Olfactometric Detection (GC-O) as a Useful Methodology for Chemical Characterization of Odorous Compounds. [Link]

-

Brattoli, M., Cisternino, E., de Gennaro, G., Giungato, P., Mazzone, A., Palmisani, J., & Tutino, M. (2014). Gas Chromatography Analysis with Olfactometric Detection (GC-O): an Innovative Approach for Chemical Characterizatio of Odor Active Volatile Organic Compounds (VOCs) Emitted from a Consumer Product. [Link]

-

Dixit, S. (n.d.). SENSORY EVALUATION TECHNIQUES DO'S & DON'TS. [Link]

-

ISO 8589:2007 Sensory analysis -- General guidance for the design of test rooms. [Link]

-

Christodoulaki, E. (n.d.). Sensory Evaluation Techniques. [Link]

-

Ferreira, V., Campo, E., & Cacho, J. (2019). Gas Chromatography Olfactometry (GC-O) for the (Semi)Quantitative Screening of Wine Aroma. Molecules, 24(14), 2539. [Link]

-

Compusense. (n.d.). Flavor & Fragrance Sensory Testing Solutions. [Link]

-

SciTePress. (2020). Method Development for Analysis of Essential Oils Authenticity using Gas Chromatography-Mass Spectrometry (GC-MS). [Link]

- Google Patents. (n.d.).

-

du Preez, R., & de Kock, H. L. (2022). Sensory evaluation methods. In Food Analysis (pp. 1-24). Academic Press. [Link]

-

Liu, F., & Tawa, M. (2023). A Guide to Best Practice in Sensory Analysis of Pharmaceutical Formulations. Pharmaceutics, 15(9), 2351. [Link]

-

Campden BRI. (2018). SENSORY ANALYSIS HANDBOOK 2018. [Link]

-

IFST. (n.d.). Guidelines for Ethical and Professional Practices for the Sensory Analysis of Foods. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 69956, Diisopentyl succinate. [Link]

-

Organic Syntheses. (n.d.). Succinic acid, diethyl ester. [Link]

Sources

- 1. Diisopentyl succinate | C14H26O4 | CID 69956 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. How to validate flavorings: aroma testing and sensory evaluation [mbrfingredients.com.br]

- 3. e3sensory.eu [e3sensory.eu]

- 4. pac.gr [pac.gr]

- 5. aidic.it [aidic.it]

- 6. Gas Chromatography Analysis with Olfactometric Detection (GC-O) as a Useful Methodology for Chemical Characterization of Odorous Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]